molecular formula C5H11NO B133536 (1R,3S)-3-Aminocyclopentanol CAS No. 1110772-05-8

(1R,3S)-3-Aminocyclopentanol

Cat. No. B133536
M. Wt: 101.15 g/mol
InChI Key: YHFYRVZIONNYSM-CRCLSJGQSA-N
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Description

The compound "(1R,3S)-3-Aminocyclopentanol" is a chiral molecule that is of significant interest in the field of medicinal chemistry due to its potential as a building block for the synthesis of various pharmacologically active compounds. While the provided papers do not directly discuss "(1R,3S)-3-Aminocyclopentanol", they do provide valuable insights into the synthesis and properties of closely related compounds, which can be used to infer information about "(1R,3S)-3-Aminocyclopentanol".

Synthesis Analysis

The synthesis of related cyclopentane derivatives has been achieved through various methods. For instance, enantioselective synthesis of cyclobutane derivatives, which are structurally similar to cyclopentanol, has been accomplished using a [2+3] cyclopentane ring formation from (-)-dimethyl succinate and subsequent ring contraction and Curtius reaction . Another approach for synthesizing enantiomerically pure cyclopentane derivatives involves starting from L-aspartic acid, demonstrating the utility of amino acids as precursors for such syntheses . Additionally, the Dieckmann cyclization of an α-amino acid has been employed to synthesize aminocyclopentane derivatives, which are key precursors for carbocyclic nucleosides .

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives is characterized by the presence of a five-membered ring, which can be functionalized with various substituents such as amino and hydroxymethyl groups. The stereochemistry of these compounds is crucial, as it can significantly influence their biological activity. The papers describe the synthesis of compounds with specific stereochemistry, such as (1S,3R) and (1S,3S) configurations, which are relevant to the study of "(1R,3S)-3-Aminocyclopentanol" .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of cyclopentane derivatives often include cyclization reactions, rearrangements, and substitutions. For example, the Curtius rearrangement has been used to introduce amino functionalities with high diastereofacial selectivity . The SN2 reaction has also been employed to introduce other functional groups, such as cyanide, which can be further transformed into desired substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane derivatives are influenced by their functional groups and stereochemistry. These properties include solubility, melting point, and reactivity, which are important for the compound's application in synthesis and drug design. The enantiomeric purity of these compounds is particularly important for their potential biological activities, as seen in the synthesis of nucleoside analogs with antiviral and antineoplastic activities .

Scientific Research Applications

Metabotropic Excitatory Amino Acid Receptors

(1R,3S)-3-Aminocyclopentanol has been studied for its interaction with metabotropic excitatory amino acid receptors. For instance, a research paper by Schoepp et al. (1991) found that while (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) was effective in stimulating [3H]phosphoinositide hydrolysis in rat hippocampus slices, the 1R,3S-ACPD variant was much less potent and efficacious. This indicates the compound's selective interaction with metabotropic excitatory amino acid receptors (Schoepp et al., 1991).

Pharmacological Characterization

(1R,3S)-3-Aminocyclopentanol and its variants have been used in pharmacological studies to understand receptor subtype specificity. A study by Bräuner-Osborne et al. (1997) examined analogues of 1-aminocyclopentane-1,3-dicarboxylic acid at cloned metabotropic glutamic acid receptors, revealing insights into receptor subtype selectivity and agonist/antagonist behavior of these compounds (Bräuner‐Osborne et al., 1997).

Synthesis and Testing as Glycosidase Inhibitors

Another area of research is the synthesis of aminocyclopentanols, like (1R,3S)-3-Aminocyclopentanol, for their potential as sugar mimics. Bøjstrup and Lundt (2005) synthesized aminocyclopentanols to mimic intermediates in the hydrolysis of α-D-galactosides. These compounds were tested for their inhibition of α- and β-galactosidases, though they showed no anomer selectivity in their inhibitory actions (Bøjstrup & Lundt, 2005).

Neuroscience Research

In neuroscience, (1R,3S)-3-Aminocyclopentanol isomers have been used to study their effects on brain receptors and neuronal activity. For example, the work by Linden et al. (1994) used a mixture of 1-aminocyclopentane-trans-1,3-dicarboxylic acid (t-ACPD), which includes the 1R,3S isomer, to study its effects on calcium mobilization and inward current in cultured cerebellar Purkinje neurons. This research contributes to understanding the role of metabotropic glutamate receptors in neuronal signaling (Linden et al., 1994).

Safety And Hazards

“(1R,3S)-3-Aminocyclopentanol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is also harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

(1R,3S)-3-aminocyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFYRVZIONNYSM-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3S)-3-Aminocyclopentanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
K Pavić, Z Rajić, H Michnová, J Jampílek, I Perković… - Molecular Diversity, 2019 - Springer
Here, we describe design and synthesis of twelve novel compounds bearing primaquine motif and hydroxy- or halogenamine linked by an urea or bis-urea spacer. Preparation of ureas …
Number of citations: 8 link.springer.com
Y Zhao, S Yu, W Sun, L Liu, J Lu… - Journal of medicinal …, 2013 - ACS Publications
We previously reported the discovery of a class of spirooxindoles as potent and selective small-molecule inhibitors of the MDM2–p53 interaction (MDM2 inhibitors). We report herein our …
Number of citations: 269 pubs.acs.org
H Mei, J Han, S Fustero… - … A European Journal, 2019 - Wiley Online Library
Over the last two decades, fluorine substitution has become one of the essential structural traits in modern pharmaceuticals. Thus, about half of the most successful drugs (blockbuster …
J Han, AM Remete, LS Dobson, L Kiss, K Izawa… - Journal of Fluorine …, 2020 - Elsevier
The role of organo-fluorine compounds in modern health, food and energy related industries is widely-appreciated. The unique properties that fluorine imparts to organic molecules, …
Number of citations: 179 www.sciencedirect.com
H Mei, J Han, S White, DJ Graham… - … A European Journal, 2020 - Wiley Online Library
Structural analysis of modern pharmaceutical practices allows for the identification of two rapidly growing trends: the introduction of tailor‐made amino acids and the exploitation of …
X Wang, S Chen, H Cui, Y He… - Green Chemistry Letters …, 2022 - Taylor & Francis
Dolutegravir, cabotegravir, and bictegravir are three integrase inhibitors, which were used for HIV-1 in the clinic. In this paper, a continuous three-step synthetic strategy was developed …
Number of citations: 4 www.tandfonline.com
DL Hughes - Organic Process Research & Development, 2019 - ACS Publications
Bictegravir and dolutegravir are two recently approved integrase inhibitors for the treatment of HIV. A third inhibitor, cabotegravir, is in Phase 3 development. As a continuation of a …
Number of citations: 46 pubs.acs.org
F GÜNEŞ - International Journal of PharmATA, 2023 - dergipark.org.tr
HIV infection is incredibly detrimental and fatal to people. Unfortunately, despite recent advancements and medications, it has not yet been completely eradicated. Opportunistic …
Number of citations: 4 dergipark.org.tr
K Pavić, Z Rajić, Z Mlinarić, L Uzelac, M Kralj… - Acta …, 2018 - hrcak.srce.hr
In the current paper, we describe design, synthesis and antiproliferative screening of novel chloroquine derivatives with a quinoline core linked to a hydroxy or halogen amine through a …
Number of citations: 7 hrcak.srce.hr
MH Tahir, T Mubashir, M Schulze… - International Journal of …, 2022 - Wiley Online Library
This study sheds light upon how the decomposition of cabbage waste (CW) is brought to make it capable of providing bioenergy along with bio‐chemicals. The CW is evaporated …
Number of citations: 4 onlinelibrary.wiley.com

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